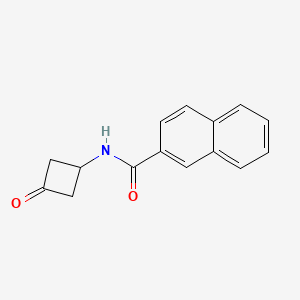
Methyl 5-(2-cyanophenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-cyanophenyl)nicotinate is an organic compound with the molecular formula C14H10N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a methyl ester group and a cyanophenyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(2-cyanophenyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 5-(2-cyanophenyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 5-bromo-2-cyanophenyl nicotinate is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The esterification process is optimized to minimize by-products and maximize yield. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-cyanophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-(2-cyanophenyl)nicotinic acid.
Reduction: Formation of 5-(2-aminophenyl)nicotinate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-(2-cyanophenyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(2-cyanophenyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a vasodilator in topical formulations.
5-(2-cyanophenyl)nicotinic acid: The parent acid of Methyl 5-(2-cyanophenyl)nicotinate, used in similar applications but with different solubility and reactivity profiles.
Uniqueness
This compound is unique due to the presence of both a methyl ester and a cyanophenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, offering advantages over simpler analogs in terms of stability and functional group compatibility.
Properties
CAS No. |
1346691-50-6 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 5-(2-cyanophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)12-6-11(8-16-9-12)13-5-3-2-4-10(13)7-15/h2-6,8-9H,1H3 |
InChI Key |
WDJQXHXVGPIRKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





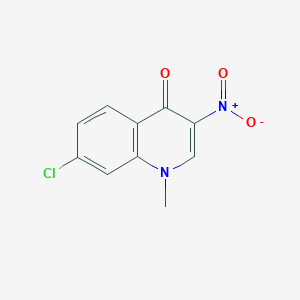
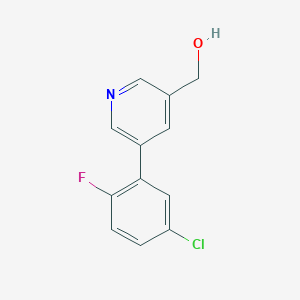

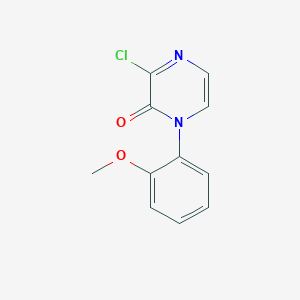
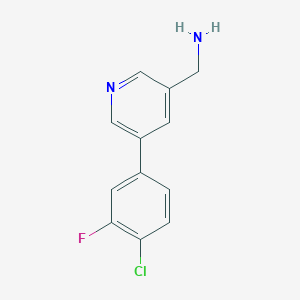




![Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-](/img/structure/B11871615.png)
